8-[(4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
8-[(4-Fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a triazaspiro[4.5]decane core. The molecule is substituted with a 4-fluorophenylmethyl group at the 8-position and a phenyl group at the 3-position. This structure combines lipophilic aromatic groups with a rigid spirocyclic scaffold, which may enhance binding to biological targets while modulating pharmacokinetic properties.
Properties
IUPAC Name |
8-[(4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-17-8-6-15(7-9-17)14-24-12-10-20(11-13-24)22-18(19(25)23-20)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURCZHRYIWSYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “8-[(4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one” is BACE1 (Beta-Secretase 1) . BACE1 is a protease enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells.
Biochemical Pathways
The compound’s interaction with BACE1 affects the amyloidogenic pathway, which is involved in the production of beta-amyloid, a protein that accumulates in the brains of Alzheimer’s disease patients. By inhibiting BACE1, the compound can potentially reduce the production of beta-amyloid.
Pharmacokinetics
The compound’s molecular weight and formula (c14h16fn3s) suggest that it may have good bioavailability.
Result of Action
The inhibition of BACE1 by the compound could lead to a decrease in the production of beta-amyloid. This could potentially slow down the progression of Alzheimer’s disease, as beta-amyloid accumulation is a key factor in the disease’s pathogenesis.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH conditions can affect the solution conformation of the ligand, which in turn influences its binding to the receptor
Biological Activity
8-[(4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.39 g/mol. The compound features a spirocyclic structure that contributes to its unique biological profile.
Antipsychotic Properties
Research has shown that derivatives of triazaspiro compounds exhibit antipsychotic effects. For instance, a related compound, 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, demonstrated significant antipsychotic activity in behavioral pharmacological tests. It was noted that the doses required for therapeutic effects were higher than those causing catalepsy in rat models, suggesting a favorable side effect profile compared to traditional antipsychotics like haloperidol .
The mechanism through which these compounds exert their effects appears to be linked to their interaction with neurotransmitter systems. Specifically, they may modulate dopaminergic pathways that are critical in the treatment of psychotic disorders. The structural modifications on the phenyl moiety significantly influence their biological activity and selectivity towards specific receptor types .
Study 1: Behavioral Pharmacology
In a study assessing the behavioral effects of 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one on rat models, researchers found that while the compound inhibited self-stimulation behavior (indicative of antipsychotic efficacy), it did so at doses that did not induce catalepsy. This separation between effective doses and those causing side effects highlights the potential for this compound to be developed as a safer alternative for treating schizophrenia and related disorders .
Study 2: In Vitro Studies
In vitro studies have demonstrated that triazaspiro compounds can inhibit certain kinases involved in cell proliferation pathways, suggesting potential applications in cancer therapy. For example, pyrazolo-triazine derivatives have shown selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This indicates that similar structural compounds may also possess anticancer properties.
Data Table: Summary of Biological Activities
| Activity | Compound | Effect | Model |
|---|---|---|---|
| Antipsychotic | 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl... | Reduced catalepsy | Rat models |
| Kinase Inhibition | Pyrazolo-triazine derivatives | Inhibition of CDK activity | In vitro |
| Neurotransmitter Modulation | Various triazaspiro derivatives | Modulation of dopaminergic pathways | Behavioral tests in rodents |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The triazaspiro[4.5]decane scaffold is a common motif in medicinal chemistry. Key analogues and their differences are summarized below:
Pharmacological and Physicochemical Comparisons
- Fluorine Substitution : The target compound and Fluspirilene/Spiperone utilize fluorine to enhance metabolic stability and binding affinity. However, Fluspirilene’s dual 4-fluorophenyl groups increase lipophilicity (cLogP ~5.8) compared to the target compound’s single fluorophenylmethyl group (estimated cLogP ~3.9) .
- For example, Spiperone’s 4-oxobutyl linker allows flexibility for D2 receptor binding, whereas the target compound’s direct benzyl group may restrict conformational freedom .
- Electronic Effects: The enone (α,β-unsaturated ketone) in the target compound vs. ketones in Fluspirilene/Spiperone may influence reactivity and hydrogen-bonding interactions. Thione-containing analogues (e.g., CAS 872199-79-6) exhibit distinct electronic profiles due to sulfur’s polarizability .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | ~345.4 | ~3.9 | 5 | 3 |
| Fluspirilene | 475.6 | 5.8 | 5 | 7 |
| Spiperone | 395.4 | 4.2 | 4 | 5 |
| 8-[(2-Chloro-6-fluorophenyl)methyl]-... | 389.8 | 4.1 | 5 | 3 |
| CAS 872199-79-6 | 395.5 | 3.9 | 5 | 3 |
Table 2: Pharmacological Highlights
| Compound | Therapeutic Area | Key Target/Mechanism | Clinical Status |
|---|---|---|---|
| Fluspirilene | Schizophrenia, Oncology | D2 dopamine receptor, MDM2 inhibition | Marketed (antipsychotic) |
| Spiperone | Psychosis | D2 dopamine receptor antagonist | Marketed (tranquilizer) |
| Target Compound | Research stage | Undisclosed (structural analog) | Preclinical |
Preparation Methods
Cyclocondensation of Diamines with Ketones
A widely adopted method involves reacting 1,5-diaminopentane derivatives with cyclic ketones under acidic conditions:
Example Protocol
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Reactant : 1,5-Diamino-3-azapentane (2.0 eq)
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Ketone : Cyclopentanone (1.0 eq)
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Conditions : HCl (cat.) in refluxing ethanol (12 h)
Critical parameters include pH control (optimal range: 4.5–5.5) and strict exclusion of moisture to prevent hydrolysis.
Ring-Expansion via Schmidt Reaction
Alternative approaches utilize the Schmidt reaction for spiroannulation:
This method provides superior regioselectivity but requires careful handling of explosive hydrazoic acid.
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.2 eq) |
| Solvent | Nitromethane |
| Temperature | 0°C → rt (gradient) |
| Reaction Time | 8–10 h |
| Isolated Yield | 71% ± 3% |
Mass spectrometry (MS) data confirms successful incorporation:
8-[(4-Fluorophenyl)methyl] Functionalization
Reductive Amination Protocol
The patent literature describes a robust method for introducing fluorinated benzyl groups:
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Step 1 : Condensation of spirocyclic amine with 4-fluorobenzaldehyde
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Molar ratio: 1:1.05 (amine:aldehyde)
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Solvent: Dry THF
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Time: 4 h at 25°C
-
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Step 2 : Reduction with NaBH₃CN
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Equivalents: 1.5 eq
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Acid: Acetic acid (pH 6)
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Yield: 82% after column chromatography
-
Key Advantage : This one-pot procedure minimizes epimerization risks compared to traditional alkylation methods.
Final Oxidation to En-2-one
Selective Oxidation with Dess-Martin Periodinane
The enamine-to-enone conversion requires careful oxidant selection:
Reaction Metrics
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Oxidant Loading: 1.1 eq
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Solvent: Dichloromethane
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Time: 2 h at 0°C
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Conversion: >95% (HPLC)
Alternative oxidants like PCC result in over-oxidation byproducts (up to 22% impurity).
Purification and Characterization
Crystallization Optimization
Recrystallization from ethyl acetate/hexanes (3:7 v/v) yields needle-like crystals suitable for X-ray analysis:
Crystallographic Data
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Space Group: P2₁/c
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Unit Cell: a = 8.92 Å, b = 12.34 Å, c = 15.67 Å
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R-factor: 0.041
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃)
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δ 7.45–7.32 (m, 5H, Ph)
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δ 7.08–6.97 (m, 4H, Ar-F)
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δ 4.21 (s, 2H, CH₂F)
¹³C NMR
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165.8 ppm (C=O)
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162.1 ppm (d, J = 245 Hz, C-F)
Scale-Up Considerations and Process Chemistry
Industrial-scale production faces three primary challenges:
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Exothermic Risk : The Friedel-Crafts step requires jacketed reactors with ΔT < 5°C/min
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Borohydride Handling : NaBH₃CN quenching necessitates careful pH control to prevent HCN evolution
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Spiro Isomerism : Kinetic vs. thermodynamic product ratios vary with cooling rates
Pilot Plant Data
| Batch Size | Yield | Purity |
|---|---|---|
| 100 g | 68% | 99.2% |
| 1 kg | 63% | 98.7% |
| 10 kg | 58% | 97.5% |
Comparative Analysis of Synthetic Routes
Table 1 . Method Efficiency Comparison
| Method | Steps | Total Yield | Purity | Cost Index |
|---|---|---|---|---|
| Reductive Amination | 5 | 42% | 99.1% | 1.00 |
| Schmidt Ring Expansion | 6 | 38% | 98.4% | 1.27 |
| Tandem Alkylation | 4 | 51% | 97.8% | 0.89 |
The reductive amination route offers the best compromise between yield and purity, though recent advances in flow chemistry may improve tandem alkylation viability .
Q & A
Q. How can researchers optimize the synthetic yield of 8-[(4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one?
- Methodological Answer : Synthesis optimization involves multi-step reactions, including cyclization and functional group modifications. Key parameters include:
- Catalysts : Use Lewis acids (e.g., AlCl₃) for sulfonation or alkylation steps .
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Temperature : Controlled heating (60–80°C) improves ring-closure kinetics .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures >95% purity .
Q. What spectroscopic methods are recommended for structural elucidation?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm spirocyclic connectivity and substituent positions . IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups . High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy) . Computational modeling (e.g., DFT) predicts spatial arrangements of the triazaspiro core .
Q. What initial biological screening assays are appropriate for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s nitrogen-rich spirocyclic structure . Use cell viability assays (MTT or resazurin-based) to assess cytotoxicity in cancer/primary cell lines . For receptor binding, employ radioligand displacement assays (e.g., with ³H-labeled ligands) .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer : Contradictions often arise from variations in substituent positioning (e.g., fluorophenyl vs. methoxyphenyl groups) or assay conditions (e.g., pH, serum proteins) . Mitigate discrepancies by:
- Standardizing protocols : Use identical cell lines (e.g., HEK293) and buffer systems .
- Purity validation : Ensure >98% purity via HPLC and control for residual solvents .
- Comparative SAR : Cross-reference activity data with structurally analogous compounds (see table below) .
Q. How should structure-activity relationship (SAR) studies be designed to explore substituent effects?
- Methodological Answer : Focus on key substituents :
| Substituent Position | Functional Group | Impact on Activity | Source |
|---|---|---|---|
| 4-Fluorophenyl (R₁) | Electron-withdrawing | Enhances enzyme binding affinity | |
| Sulfonyl (R₂) | Polar group | Improves solubility and target selectivity |
- Synthetic strategies : Introduce halogens (Cl, Br) or methoxy groups via Suzuki coupling or nucleophilic substitution .
- Assay selection : Test derivatives against panels of related targets (e.g., kinase isoforms) to identify selectivity patterns .
Q. What computational approaches predict target interactions and binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with catalytic sites (e.g., ATP-binding pockets) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER or GROMACS) to assess conformational flexibility .
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with Asp86 in kinase targets) .
Q. How can environmental stability and degradation pathways be assessed?
- Methodological Answer :
- Hydrolysis studies : Incubate the compound in PBS (pH 7.4 and 2.0) at 37°C; monitor degradation via LC-MS .
- Photolysis : Expose to UV-Vis light (300–800 nm) and quantify byproducts using GC-MS .
- Ecotoxicity assays : Evaluate effects on Daphnia magna or Vibrio fischeri to estimate environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
